molecular formula C9H16N4 B11783940 4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile

4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile

Katalognummer: B11783940
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: JLCLLPJIBMAKAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is an organic compound with a complex structure that includes an amino group, a dimethylaminoethyl side chain, and a pyrrole ring with a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of a suitable pyrrole derivative with a dimethylaminoethyl halide under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The dimethylaminoethyl side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium azide or thiols can react with the dimethylaminoethyl side chain in the presence of a suitable base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Azido or thioether derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

Uniqueness

4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a dimethylaminoethyl side chain allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C9H16N4

Molekulargewicht

180.25 g/mol

IUPAC-Name

4-amino-1-[2-(dimethylamino)ethyl]-2,5-dihydropyrrole-3-carbonitrile

InChI

InChI=1S/C9H16N4/c1-12(2)3-4-13-6-8(5-10)9(11)7-13/h3-4,6-7,11H2,1-2H3

InChI-Schlüssel

JLCLLPJIBMAKAZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCN1CC(=C(C1)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.